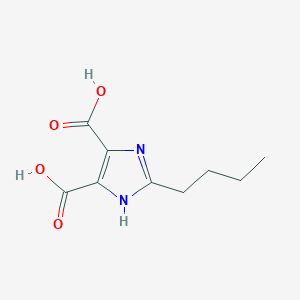

2-Butyl-1H-imidazole-4,5-dicarboxylic acid

Descripción general

Descripción

2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-1H-imidazole-4,5-dicarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the imidazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticoccidial Agents

Research has indicated that derivatives of 2-butyl-1H-imidazole-4,5-dicarboxylic acid may serve as effective anticoccidial agents. Coccidiosis is a parasitic disease affecting poultry and livestock, leading to significant economic losses in the agricultural sector. A study demonstrated that certain imidazole derivatives exhibited promising activity against Eimeria species, the parasites responsible for coccidiosis. The structural modifications of the imidazole scaffold allow for enhanced binding affinity to the target sites in the parasites, which is crucial for their efficacy as drugs .

Kinase Inhibitors

Another significant application of this compound lies in its potential as a kinase inhibitor. A library of imidazole-4,5-dicarboxamide derivatives was synthesized, showcasing their ability to mimic purine structures and competitively inhibit kinases by binding to ATP sites. This property is particularly valuable in the development of treatments for various cancers and metabolic disorders, where kinase activity is often dysregulated .

Agricultural Science

Crop Protection Agents

The synthesis of imidazole derivatives has also been explored for their utility as crop protection agents. The structural versatility of this compound allows for modifications that enhance its bioactivity against pests and pathogens. Research indicates that these compounds can act as fungicides or insecticides, providing an alternative to traditional chemical pesticides with potentially lower environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in polymer synthesis. Its ability to form coordination complexes with metal ions can be harnessed to create novel materials with specific properties. For example, imidazole-based polymers have shown promise in applications such as drug delivery systems and sensors due to their tunable properties and biocompatibility .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The carboxylate groups enhance its binding affinity and specificity towards certain enzymes and receptors .

Comparación Con Compuestos Similares

2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with a methyl group instead of a butyl group.

2-Butyl-1H-imidazole-5-carboxaldehyde: Contains an aldehyde group instead of carboxylic acids.

4,5-Imidazoledicarboxylic acid: Lacks the butyl group, making it less hydrophobic.

Uniqueness: 2-Butyl-1H-imidazole-4,5-dicarboxylic acid stands out due to its butyl group, which imparts unique hydrophobic properties and influences its reactivity and binding characteristics. This makes it particularly useful in applications where hydrophobic interactions are crucial .

Actividad Biológica

2-Butyl-1H-imidazole-4,5-dicarboxylic acid (I45DA) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its imidazole core and two carboxylic acid groups. Its molecular formula is CHNO, and it exhibits both acidic and basic properties, making it versatile in various chemical reactions. The structure allows for the formation of numerous derivatives through substitution reactions, which can enhance its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell membranes and inhibiting key metabolic enzymes, thereby exerting antimicrobial effects against various pathogens .

- Anticancer Properties : Research indicates that I45DA may induce apoptosis in cancer cells and inhibit cell proliferation through interference with specific signaling pathways .

- Enzyme Inhibition : It acts as a competitive inhibitor for several enzymes, including kinases and carbonic anhydrases, which are critical in various physiological processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of the bacterial cell membrane integrity, leading to cell lysis.

- Anticancer Activity : In vitro studies showed that I45DA could inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound was found to activate caspase pathways, which are critical for programmed cell death .

- Enzyme Inhibition Studies : Research involving the inhibition of carbonic anhydrase IX (CA IX), a target in cancer therapy, revealed that I45DA effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

2-butyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLIGITZXQUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597606 | |

| Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-99-7 | |

| Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.